![molecular formula C21H19ClF3NO3 B12056209 3-(4-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B12056209.png)
3-(4-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a complex organic compound that belongs to the class of chromones Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromone Core: The chromone core can be synthesized through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the Diethylamino Group: The diethylamino group can be introduced through nucleophilic substitution reactions, often using diethylamine as the nucleophile.
Chlorination: The chlorophenyl group can be introduced through electrophilic aromatic substitution reactions using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the chromone core can be reduced to form alcohols.
Substitution: The aromatic rings can undergo various substitution reactions, including halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid, sulfuric acid, and halogens.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted aromatic compounds.
Applications De Recherche Scientifique
3-(4-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Research: It is used as a probe to study various biological pathways and interactions.
Industrial Applications: It can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. The diethylamino group can interact with specific binding sites on proteins, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one: Lacks the diethylamino group.
8-[(diethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one: Lacks the chlorophenyl group.
3-(4-chlorophenyl)-8-[(diethylamino)methyl]-4H-chromen-4-one: Lacks the hydroxyl group.
Uniqueness
The presence of all three functional groups (trifluoromethyl, diethylamino, and chlorophenyl) in 3-(4-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one makes it unique. This combination of functional groups contributes to its distinct chemical properties and potential for diverse applications in scientific research and industry.
Propriétés
Formule moléculaire |
C21H19ClF3NO3 |
|---|---|
Poids moléculaire |
425.8 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-8-(diethylaminomethyl)-7-hydroxy-2-(trifluoromethyl)chromen-4-one |
InChI |
InChI=1S/C21H19ClF3NO3/c1-3-26(4-2)11-15-16(27)10-9-14-18(28)17(12-5-7-13(22)8-6-12)20(21(23,24)25)29-19(14)15/h5-10,27H,3-4,11H2,1-2H3 |
Clé InChI |
ZAJDKBKGHHABHW-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=C(C=C3)Cl)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


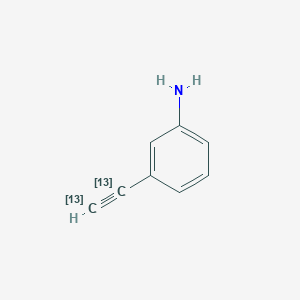
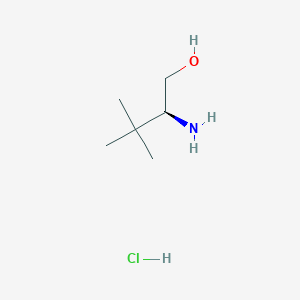
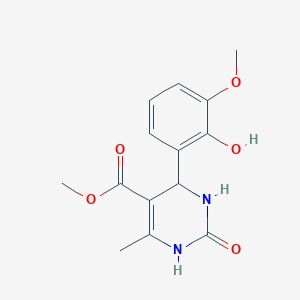

![1,2,3,4,5,6,7,8-Octafluoro-9,10-bis[4-(trifluoromethyl)phenyl]anthracene](/img/structure/B12056150.png)
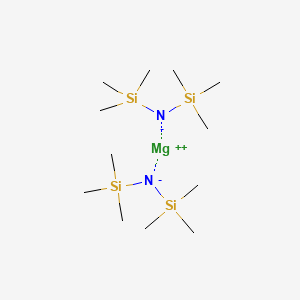
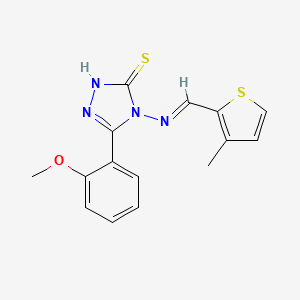
![tetralithium;(3R)-3-hydroxy-3-methyl-5-[oxido(phosphonatooxy)phosphoryl]oxypentanoate](/img/structure/B12056171.png)

![1-ethyl-4-hydroxy-2-oxo-N'-[(E)-3-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide](/img/structure/B12056176.png)
![3-Propyl-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B12056181.png)

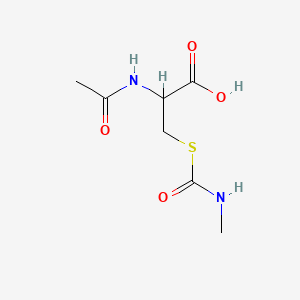
![4-((E)-{2-[(Ethylamino)carbothioyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12056207.png)
